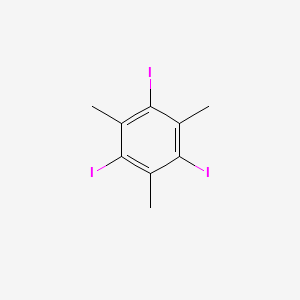

Triiodomesitylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triiodo-2,4,6-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMJKZVRNPVQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1I)C)I)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348340 | |

| Record name | Triiodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19025-36-6 | |

| Record name | Triiodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Steric Hindrance

An In-depth Technical Guide to the Synthesis of 2,4,6-Triiodomesitylene from Mesitylene

In the landscape of synthetic chemistry, the deliberate introduction of steric bulk is a powerful tool for controlling reactivity, enhancing selectivity, and imparting unique physical properties to molecules. 2,4,6-Triiodomesitylene, also known as 1,3,5-triiodo-2,4,6-trimethylbenzene, stands as a premier example of a sterically hindered aryl iodide. Its structure, featuring three bulky iodine atoms flanking three methyl groups on a benzene core, makes it a valuable intermediate in organometallic chemistry and materials science. The mesityl group ((CH₃)₃C₆H₂–) itself is renowned for its use as a large, reaction-blocking substituent, capable of stabilizing low-coordination metal centers or influencing the stereochemical outcome of reactions.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 2,4,6-triiodomesitylene, grounded in the principles of electrophilic aromatic substitution.

The Mechanistic Heartbeat: Electrophilic Aromatic Iodination

The synthesis of 2,4,6-triiodomesitylene from mesitylene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The success of this transformation hinges on two key factors: the high nucleophilicity of the mesitylene ring and the generation of a potent iodine electrophile.

-

Substrate Activation: Mesitylene (1,3,5-trimethylbenzene) is an electron-rich aromatic compound. The three methyl groups are activating substituents; they donate electron density to the benzene ring through an inductive effect, making the ring highly susceptible to attack by electrophiles.[1] This enhanced nucleophilicity drives the reaction forward efficiently.

-

Electrophile Generation: Molecular iodine (I₂) is a relatively weak electrophile and does not react directly with aromatic rings.[2] To facilitate the reaction, an oxidizing agent is required to generate a more powerful iodinating species, which behaves as an iodine cation (I⁺).[3][4] A highly effective and reliable method utilizes periodic acid (H₅IO₆) or iodic acid (HIO₃) in the presence of concentrated sulfuric acid.[2][5] The strong acid protonates the oxidant, which then oxidizes I₂ to the highly electrophilic species that drives the substitution.

-

Substitution Mechanism: The SEAr mechanism proceeds in two fundamental steps:

-

Attack and Formation of the Sigma Complex: The π-electrons of the mesitylene ring attack the iodine electrophile (I⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base, such as water or the bisulfate anion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the iodinated product.

-

Due to the strong activation by the three methyl groups, this process occurs sequentially at all three available positions (2, 4, and 6) to yield the desired trisubstituted product.

Operational Blueprint: Synthesis Protocol

This protocol is adapted from a trusted procedure for the iodination of a similar polyalkylbenzene, ensuring robustness and high yield.[2]

Safety Imperatives: A Culture of Prevention

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors and iodine fumes.

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. When diluting, always add acid slowly to water (or the specified solvent), never the other way around, to manage the exothermic reaction.

-

Iodine: Toxic if inhaled or ingested and can cause skin irritation. Handle solid iodine carefully to avoid generating dust.

-

Acetic Acid: Corrosive and has a pungent odor. Avoid inhalation of vapors.

-

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Mesitylene (1,3,5-trimethylbenzene) | 250 mL Three-necked round-bottomed flask |

| Iodine (I₂) | Reflux condenser |

| Periodic acid dihydrate (H₅IO₆) | Thermometer and thermometer adapter |

| Glacial Acetic Acid | Magnetic stirrer and stir bar |

| Concentrated Sulfuric Acid (95-98%) | Heating mantle with temperature controller |

| Sodium thiosulfate (Na₂S₂O₃) | Büchner funnel and filter flask |

| Deionized Water | Beakers, graduated cylinders |

| Acetone (for recrystallization) | Spatulas, weighing paper |

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

-

Charge the flask with mesitylene (6.0 g, 0.05 mol), iodine (19.0 g, 0.075 mol), and periodic acid dihydrate (5.7 g, 0.025 mol).[2]

-

Causality: Using an excess of the iodinating reagents ensures the complete trisubstitution of the mesitylene ring. Periodic acid acts as the in-situ oxidant for iodine.

-

-

Addition of Solvent and Catalyst:

-

In a separate beaker, carefully prepare the acidic solvent mixture by adding 5 mL of concentrated sulfuric acid to 150 mL of glacial acetic acid. This process is exothermic and should be done with cooling.

-

Add this acidic solution to the reaction flask containing the mesitylene and iodine mixture.

-

Causality: Acetic acid serves as the solvent, while sulfuric acid acts as a catalyst, protonating the periodic acid to initiate the formation of the highly reactive iodine electrophile.

-

-

Reaction Execution:

-

With continuous stirring, gently heat the resulting dark purple mixture to 65-70 °C using a heating mantle.

-

Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by the disappearance of the characteristic purple color of molecular iodine, resulting in a pale yellow or off-white slurry.

-

Causality: Heating provides the necessary activation energy for the reaction. The color change is a reliable visual indicator that the molecular iodine has been consumed.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ~400 mL of deionized water with vigorous stirring. A precipitate will form.

-

To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the yellow color of the solution disappears.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of deionized water to remove residual acids and salts.

-

Causality: Quenching with water precipitates the organic product, which is insoluble in the aqueous medium. Sodium thiosulfate reduces excess I₂ to colorless I⁻, simplifying purification. Washing is critical to remove impurities.

-

-

Purification:

-

Transfer the crude, air-dried solid to a beaker and dissolve it in a minimum amount of boiling acetone.[2]

-

Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals of 2,4,6-triiodomesitylene by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold acetone and allow them to dry completely.

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The desired product is less soluble in the cold solvent than are the impurities, allowing for its selective crystallization.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods:

-

Melting Point: Compare the observed melting point with the literature value (approx. 206-209 °C). A sharp melting range indicates high purity.

-

NMR Spectroscopy: ¹H NMR will show a singlet for the aromatic protons and a singlet for the methyl protons, with an integration ratio of 1:3, respectively. ¹³C NMR will show distinct peaks for the iodinated and methyl-substituted aromatic carbons, as well as the methyl carbons themselves.

Quantitative Data Summary

| Parameter | Value | Moles (mmol) | Molar Ratio |

| Mesitylene | 6.0 g (7.0 mL) | 50 | 1.0 |

| Iodine (I₂) | 19.0 g | 75 | 1.5 (4.5 eq. of I) |

| Periodic Acid Dihydrate | 5.7 g | 25 | 0.5 |

| Glacial Acetic Acid | 150 mL | - | - |

| Conc. Sulfuric Acid | 5 mL | - | - |

| Reaction Conditions | |||

| Temperature | 65-70 °C | ||

| Reaction Time | 2-3 hours | ||

| Expected Yield | ~80-90% |

Process Visualization

The following diagram illustrates the key stages of the synthesis workflow.

Caption: Workflow for the synthesis of 2,4,6-triiodomesitylene.

References

-

Luliński, S., et al. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molbank, M394. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

Wikipedia. (2024). Mesitylene. Available at: [Link]

-

Luliński, S., et al. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Center for Biotechnology Information. Available at: [Link]

-

Suzuki, H. (1971). Direct Iodination of Polyalkylbenzenes: Iododurene. Organic Syntheses, 51, 94. Available at: [Link]

-

Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2006(7), 1195-1199. Available at: [Link]

-

Fieser, L. F., & Fieser, M. (n.d.). Reactions of iodate with iodine in concentrated sulfuric acid. Formation of I(+3) and I(+1) compounds. ResearchGate. Available at: [Link]

Sources

- 1. Mesitylene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for Triiodomesitylene

An In-Depth Technical Guide to the Synthesis of Triiodomesitylene

For the Researcher, Scientist, and Drug Development Professional

Introduction

This compound, systematically known as 1,3,5-triiodo-2,4,6-trimethylbenzene, is a halogenated aromatic compound of significant interest in various fields of chemical research and development. Its symmetrically substituted benzene core, adorned with three bulky iodine atoms and three methyl groups, imparts unique steric and electronic properties. This makes it a valuable building block in supramolecular chemistry, materials science, and as a precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. The causality behind experimental choices, safety considerations, and methods for purification and characterization are discussed in detail to ensure a reproducible and safe laboratory experience.

Theoretical Background: The Chemistry of Electrophilic Aromatic Iodination

The synthesis of this compound from mesitylene (1,3,5-trimethylbenzene) is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The benzene ring of mesitylene is highly activated towards electrophilic attack due to the electron-donating nature of the three methyl groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than benzene itself.

The core of this reaction involves the generation of a potent electrophile, an iodonium ion (I+), which then attacks the electron-rich mesitylene ring. Molecular iodine (I₂) itself is not electrophilic enough to react directly with the aromatic ring. Therefore, an oxidizing agent is required to generate the I+ species.[2] Common oxidizing agents used for this purpose include nitric acid, a mixture of periodic acid (HIO₃) and sulfuric acid, or other systems that can effectively polarize the iodine molecule.[2]

The reaction proceeds in a stepwise manner, with the substitution of three hydrogen atoms on the aromatic ring with iodine atoms. The directing effects of the methyl groups guide the incoming electrophiles to the ortho and para positions. In the case of mesitylene, the 2, 4, and 6 positions are all ortho and para to the methyl groups, leading to the selective formation of the 1,3,5-triiodo-2,4,6-trimethylbenzene product.

Reaction Mechanism Overview

Caption: A simplified workflow of the electrophilic aromatic iodination of mesitylene.

Experimental Protocol: Synthesis of this compound

This protocol details the direct iodination of mesitylene using iodine and an oxidizing agent.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Mesitylene | C₉H₁₂ | 120.19 | 5.0 g (41.6 mmol) | Reagent grade, fresh |

| Iodine | I₂ | 253.81 | 15.8 g (62.3 mmol) | Solid, crystalline |

| Periodic Acid | H₅IO₆ | 227.94 | 4.7 g (20.6 mmol) | Dihydrate can be used |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | Concentrated (98%) |

| Acetic Acid | CH₃COOH | 60.05 | 100 mL | Glacial |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | For quenching |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |

| Methanol | CH₃OH | 32.04 | As needed | For recrystallization |

| Deionized Water | H₂O | 18.02 | As needed |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Safety Precautions

-

General: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[4] Inhalation of iodine vapor can lead to respiratory tract irritation.[4] Handle solid iodine with care to avoid generating dust.

-

Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[3] Handle with extreme care and add reagents slowly to avoid splashing.

-

Quenching: Have a solution of sodium thiosulfate ready to neutralize any spilled iodine.[5]

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add mesitylene (5.0 g, 41.6 mmol), iodine (15.8 g, 62.3 mmol), and glacial acetic acid (100 mL).

-

Attach a reflux condenser to the central neck of the flask and a dropping funnel to one of the side necks.

-

Place the flask in a heating mantle on a magnetic stirrer.

-

-

Addition of Oxidizing Agent:

-

In a separate beaker, carefully prepare the oxidizing solution by dissolving periodic acid (4.7 g, 20.6 mmol) in concentrated sulfuric acid (10 mL). This should be done cautiously in an ice bath as the dissolution is exothermic.

-

Transfer the prepared oxidizing solution to the dropping funnel.

-

Begin stirring the reaction mixture in the round-bottom flask and heat it to approximately 60-70 °C.

-

Add the oxidizing solution dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes. The color of the reaction mixture will darken.

-

-

Reaction:

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) if desired.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 200 mL of deionized water. A precipitate should form.

-

To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic purple/brown color of iodine disappears.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water (2 x 50 mL) to remove any remaining acids and salts.

-

Wash the solid with a 5% sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by another wash with deionized water (50 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

-

Dissolve the crude solid in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the purified product in a vacuum oven or desiccator to a constant weight.

-

Characterization

The final product, 1,3,5-triiodo-2,4,6-trimethylbenzene, should be a white to off-white crystalline solid.

-

IUPAC Name: 1,3,5-triiodo-2,4,6-trimethylbenzene[6]

-

CAS Number: 19025-36-6[6]

-

Molecular Formula: C₉H₉I₃[6]

-

Molecular Weight: 497.89 g/mol [6]

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

X-ray Crystallography: To determine the solid-state structure.[7]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via electrophilic aromatic iodination of mesitylene is a robust and reliable procedure. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided step-by-step instructions, coupled with insights into the rationale behind each step, aim to empower scientists in drug development and materials research to successfully synthesize and utilize this compound in their innovative work.

References

- Method for the halogenation of aromatic compounds. Google Patents.

-

Iodinations: Standard Operating Procedures | The University of Vermont. Available at: [Link]

-

The kinetics of the substitution of mesitylene and 1,3-dimethyl-5-tertiary butyl benzene with nitric acid, iodine monochloride a. Available at: [Link]

-

Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. Available at: [Link]

-

ICSC 0167 - IODINE - International Chemical Safety Cards (ICSCs). Available at: [Link]

-

Aromatic iodination: a new investigation on the nature of the mechanism - RSC Publishing. Available at: [Link]

-

Interaction of Iodine with Aromatic Hydrocarbons - SciSpace. Available at: [Link]

-

(PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Available at: [Link]

-

Iodination of Alkyl Aryl Ethers by Mercury(II) Oxide-Iodine Reagent in Dichloromethane. Available at: [Link]

-

Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. Available at: [Link]

-

Chemistry 3719L – Week 13 Electrophilic Aromatic Substitution I – Alkylation of Mesitylene Pre-lab reading from Zubrick: Aim. Available at: [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. Available at: [Link]

-

Electrophilic halogenation - Wikipedia. Available at: [Link]

-

1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed. Available at: [Link]

Sources

- 1. One moment, please... [pnorris.people.ysu.edu]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. websites.nku.edu [websites.nku.edu]

- 4. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. 1,3,5-Triiodo-2,4,6-trimethylbenzene 97.00% | CAS: 19025-36-6 | AChemBlock [achemblock.com]

- 7. 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Triiodomesitylene

Introduction

Triiodomesitylene, systematically known as 1,3,5-triiodo-2,4,6-trimethylbenzene, is a highly substituted aromatic compound. Its molecular structure, characterized by a symmetrical arrangement of three iodine atoms and three methyl groups on a benzene ring, makes it a valuable building block in various fields of chemical synthesis, including the development of novel materials and pharmaceuticals. The high degree of substitution and the presence of heavy iodine atoms confer unique properties to the molecule, which are reflected in its spectroscopic data.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As Senior Application Scientist, the objective is to not only present the data but to also provide expert interpretation, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this and similar molecules.

Molecular Structure and Symmetry

The structure of this compound (C₉H₉I₃) possesses a high degree of symmetry (C₃h point group). This symmetry is the cornerstone of interpreting its spectroscopic data, particularly its NMR spectra. The molecule has a plane of symmetry through the benzene ring, and a three-fold rotational axis perpendicular to the ring. This results in the magnetic equivalence of the three methyl groups and the three iodine-substituted aromatic carbons, as well as the three methyl-substituted aromatic carbons. This equivalence simplifies the NMR spectra significantly, providing a clear and unambiguous confirmation of the structure.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of mesitylene (1,3,5-trimethylbenzene). A typical procedure involves the reaction of mesitylene with iodine in the presence of an oxidizing agent, such as a mixture of sulfuric and nitric acids. However, milder and more selective reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can also be employed to achieve this transformation, often under less harsh conditions.[1][2] The successful synthesis and purification of this compound are confirmed by the spectroscopic methods detailed below.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique approach to unambiguously confirm its structure and purity. The logical workflow for this analysis is depicted below.

Figure 1: Workflow for the synthesis and spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule, all nine protons of the three methyl groups are chemically and magnetically equivalent. This leads to the expectation of a single, sharp signal in the ¹H NMR spectrum.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | Singlet | 9H | -CH₃ |

Data presented is a representative value. The exact chemical shift can vary slightly depending on the solvent and concentration.

Interpretation: The observation of a single peak integrating to nine protons is a powerful confirmation of the molecule's C₃h symmetry. The chemical shift, typically around 2.8 ppm, is downfield from that of the methyl protons in mesitylene (~2.3 ppm). This deshielding effect can be attributed to the electron-withdrawing inductive effect of the three large iodine atoms on the benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of this compound also dictates the number of signals in its ¹³C NMR spectrum. Three distinct signals are expected, corresponding to the three unique carbon environments: the methyl carbons, the iodine-substituted aromatic carbons, and the methyl-substituted aromatic carbons.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-CH₃ |

| ~110 | C-I |

| ~30 | -CH₃ |

Data presented are representative values. Exact chemical shifts can vary based on experimental conditions.

Interpretation:

-

C-CH₃ (~145 ppm): The signal for the aromatic carbons bonded to the methyl groups appears at this chemical shift.

-

C-I (~110 ppm): The carbons directly attached to the iodine atoms are significantly shielded compared to unsubstituted benzene (128.5 ppm) due to the "heavy atom effect" of iodine. This is a characteristic feature for carbons bonded to heavy halogens.

-

-CH₃ (~30 ppm): The signal for the three equivalent methyl carbons appears in the typical aliphatic region.

The presence of only three signals in the ¹³C NMR spectrum provides conclusive evidence for the symmetrical structure of 1,3,5-triiodo-2,4,6-trimethylbenzene.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-3000 | C-H stretch (methyl) | Medium |

| ~1450 | C-H bend (methyl) | Medium |

| ~1370 | C=C stretch (aromatic) | Strong |

| Below 800 | C-I stretch | Strong |

Interpretation: The IR spectrum is dominated by vibrations associated with the methyl groups and the aromatic ring. The C-H stretching and bending vibrations of the methyl groups are readily identifiable. The strong absorption around 1370 cm⁻¹ is characteristic of the C=C stretching of the heavily substituted benzene ring. The vibrations associated with the carbon-iodine bonds are expected to appear at low frequencies (below 800 cm⁻¹), which is a characteristic region for heavy atom vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₉H₉I₃, and the monoisotopic mass is approximately 497.78 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~498 | Molecular ion [M]⁺ |

| ~371 | [M-I]⁺ |

| ~244 | [M-2I]⁺ |

| ~117 | [M-3I]⁺ |

Interpretation: The mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound. Due to the presence of three iodine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The primary fragmentation pathway involves the sequential loss of iodine atoms, leading to significant peaks at [M-I]⁺, [M-2I]⁺, and [M-3I]⁺. The observation of this fragmentation pattern provides strong evidence for the presence of three iodine substituents on the molecule.

Experimental Protocols

1. NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the resulting signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

2. IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Phase (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Sample Introduction:

-

EI: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

ESI: Dissolve the sample in a suitable solvent and introduce it via direct infusion or after separation by liquid chromatography (LC-MS).

-

-

Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

Conclusion

The spectroscopic characterization of this compound is a textbook example of how molecular symmetry profoundly influences spectroscopic data. The simplicity of the ¹H and ¹³C NMR spectra, with their single and three distinct signals respectively, provides unequivocal evidence for the symmetrical arrangement of the substituents. The IR spectrum confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and the presence of three iodine atoms through its characteristic fragmentation pattern. The integrated application of these techniques, as outlined in this guide, provides a robust and self-validating system for the structural elucidation and purity assessment of this compound, a critical requirement for its application in research and development.

References

-

MDPI. (n.d.). 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. Retrieved from [Link]

-

ResearchGate. (2020). 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. Retrieved from [Link]

-

PubMed. (2001). 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Retrieved from [Link]

Sources

The Architecture of a Crowded Ring: A Technical Guide to the Crystal Structure Analysis of Triiodomesitylene

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure analysis of 1,3,5-triiodomesitylene (2,4,6-triiodo-1,3,5-trimethylbenzene), a molecule of significant interest in supramolecular chemistry and materials science. We will move beyond a simple recitation of methods to a detailed examination of the experimental rationale, from synthesis and crystallization to the nuances of X-ray diffraction analysis. This document will elucidate the critical interplay of steric hindrance and non-covalent interactions, particularly halogen bonding, in dictating the final solid-state architecture of this highly substituted aromatic system. By dissecting the causality behind experimental choices and the interpretation of the resulting data, this guide serves as a comprehensive resource for researchers engaged in the structural characterization of complex organic molecules.

Introduction: The Significance of Triiodomesitylene's Solid-State Structure

1,3,5-triiodomesitylene presents a fascinating case study in crystal engineering. The strategic placement of bulky iodine and methyl groups on a benzene ring creates a sterically crowded environment, forcing the molecule to adopt a conformation that minimizes intramolecular strain. The resulting electronic and steric landscape makes it a potent donor for halogen bonding, a highly directional non-covalent interaction crucial for the rational design of crystalline materials.[1][2] Understanding the precise three-dimensional arrangement of this compound in the crystalline state is paramount for its application in areas such as:

-

Crystal Engineering: Serving as a robust building block for the construction of complex supramolecular assemblies.

-

Materials Science: The design of novel materials with tailored electronic and optical properties.

-

Drug Development: As a scaffold for the development of halogenated pharmaceutical compounds where protein-halogen interactions are critical.

This guide will provide the foundational knowledge for researchers to confidently undertake and interpret the crystal structure analysis of this compound and analogous compounds.

Experimental Workflow: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The following sections detail a robust methodology, explaining the rationale behind each step.

Synthesis of 1,3,5-Triiodomesitylene

The synthesis of this compound is typically achieved through the electrophilic iodination of mesitylene (1,3,5-trimethylbenzene). A common and effective method involves the use of an iodine source and a strong oxidizing agent.

Protocol: Electrophilic Iodination of Mesitylene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve mesitylene in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: While stirring, add a stoichiometric excess of iodine monochloride (ICl) or a mixture of iodine and a strong oxidizing agent (e.g., periodic acid, nitric acid) dropwise to the solution at room temperature. The use of an oxidizing agent is crucial to generate the highly electrophilic iodine species (I+) required for the reaction to proceed.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is collected by filtration, washed with water, and then with a cold, non-polar solvent like hexane to remove any unreacted mesitylene.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1,3,5-triiodomesitylene.

Causality in Synthesis: The choice of an appropriate iodinating system is critical. While molecular iodine itself is not electrophilic enough to iodinate the deactivated mesitylene ring (deactivated by the inductive effect of the first one or two iodine substituents), the in-situ generation of a more potent electrophilic iodine species is necessary for the reaction to proceed to the tri-substituted product.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature. The ideal solvent is one in which the compound is sparingly soluble.

-

Preparation of the Crystallization Vessel: Transfer the solution to a clean vial, cover it with a perforated cap (e.g., aluminum foil with small pinholes), and place it in a vibration-free environment.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will gradually increase, leading to the formation of single crystals.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a nylon loop.

Expert Insight: The rate of evaporation is a critical parameter. Too rapid evaporation will lead to the formation of polycrystalline powder, while excessively slow evaporation may not induce crystallization. Experimenting with different solvents and temperatures is often necessary to find the optimal conditions.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[3][4] By analyzing the diffraction pattern of X-rays scattered by the crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms.[3][4]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[3] The raw data are then processed to correct for experimental factors and to determine the unit cell parameters and space group.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy.

The Crystal Structure of this compound: A Detailed Analysis

The crystal structure of 1,3,5-triiodo-2,4,6-trimethylbenzene reveals significant insights into the interplay of steric and electronic effects.[5]

Molecular Geometry

A key finding is the significant distortion of the benzene ring from its ideal D6h symmetry.[5] The endocyclic angles at the carbon atoms bearing the iodine substituents are widened, while those at the carbons with methyl groups are compressed.[5]

| Parameter | Value |

| Average C-C-C angle (at C-I) | 123.8 (3)°[5] |

| Average C-C-C angle (at C-CH3) | 116.2 (3)°[5] |

This distortion is a direct consequence of the steric repulsion between the bulky iodine atoms and the adjacent methyl groups. To alleviate this strain, the C-I bonds are pushed away from the methyl groups, leading to the observed changes in the bond angles.

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in the crystal lattice is primarily governed by halogen bonding. The iodine atoms, despite their overall negative charge, possess a region of positive electrostatic potential on their outermost surface (the σ-hole), which can interact favorably with electron-rich regions of neighboring molecules. In the case of this compound, these interactions are likely of the I···I type, contributing to the stability of the crystal lattice.

Diagram: Logical Workflow for Crystal Structure Analysis

Caption: Workflow for the crystal structure analysis of this compound.

Conclusion: From Data to Insight

The crystal structure analysis of 1,3,5-triiodomesitylene provides a compelling example of how fundamental principles of stereochemistry and non-covalent interactions dictate the solid-state architecture of organic molecules. The distortion of the benzene ring and the prevalence of halogen bonding are not mere structural curiosities but are critical determinants of the material's properties and its potential applications. This guide has provided a comprehensive overview of the experimental and analytical considerations necessary to uncover this structural information, empowering researchers to apply these principles to their own investigations in chemical and materials science.

References

-

Boudjada, A., Hernandez, O., Meinnel, J., Mani, M., & Paulus, W. (2001). 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 57(9), 1106–1108. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aromatic iodination: a new investigation on the nature of the mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Mesityl Iodide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Mesitylene - Wikipedia [en.wikipedia.org]

- 5. 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Halogen Bonding Capabilities of Triiodomesitylene

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1,3,5-triiodomesitylene, a powerful yet underutilized halogen bond donor. We will delve into its structural characteristics, synthesis, and its profound potential in crystal engineering and the rational design of pharmaceutical co-crystals. This document moves beyond theoretical principles to offer actionable insights and detailed experimental protocols, empowering researchers to harness the unique capabilities of this molecule.

The Power of the σ-Hole: Understanding Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its traditional perception as being solely electronegative. This phenomenon arises from an anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, termed the "σ-hole," located on the outermost portion of the halogen atom, opposite to the covalent bond.[1] This positive region can then interact favorably with a Lewis base (a nucleophile), such as the lone pair of a nitrogen or oxygen atom.[1]

The strength of a halogen bond is influenced by several factors:

-

The nature of the halogen: The ability to form a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[2]

-

The electron-withdrawing capacity of the scaffold: The more electron-withdrawing the group attached to the halogen, the more positive the σ-hole and the stronger the resulting halogen bond.[3]

-

The nature of the Lewis base: The strength of the interaction is also dependent on the electron-donating ability of the Lewis base.

Triiodomesitylene, with its three iodine atoms attached to a benzene ring, presents a fascinating case study. The electron-withdrawing nature of the aromatic ring, coupled with the high polarizability of iodine, makes it a potent triple halogen bond donor. The methyl groups on the mesitylene core also introduce steric factors that can be exploited to fine-tune the geometry of supramolecular assemblies.

Synthesis and Structural Characterization of this compound

While a plethora of methods exist for the synthesis of 1,3,5-triazine derivatives and other substituted benzenes, a direct, optimized protocol for 1,3,5-triiodomesitylene can be adapted from established procedures for similar polyiodinated aromatic compounds.[4][5] A plausible synthetic route is outlined below.

Proposed Synthetic Protocol for 1,3,5-Triiodomesitylene

This protocol is based on the iodination of mesitylene using an iodine/iodic acid system.

Materials:

-

Mesitylene

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Acetic acid

-

Sulfuric acid

-

Water

-

Sodium thiosulfate

-

Dichloromethane

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene in glacial acetic acid.

-

Add finely ground iodine and iodic acid to the solution.

-

Carefully add concentrated sulfuric acid dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate in water to quench any unreacted iodine.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain purified 1,3,5-triiodomesitylene as a crystalline solid.

Characterization:

The synthesized this compound should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity. The ¹H NMR spectrum is expected to show a singlet for the aromatic proton and a singlet for the methyl protons.[1][6][7][8] The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons (both substituted and unsubstituted) and the methyl carbons.

-

Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.

-

Melting Point: To assess the purity of the synthesized compound.

The Supramolecular Architecture of this compound: A Crystallographic Perspective

The true power of this compound lies in its ability to form highly ordered supramolecular structures through halogen bonding. While specific crystallographic data for this compound co-crystals are not abundantly available in the public domain, we can infer its behavior from the well-documented crystal structure of its close analog, 1,3,5-triiodobenzene.[9]

In the crystal structure of 1,3,5-triiodobenzene, molecules form stacks, and these stacks are interconnected by weak C—H···I interactions.[9] This demonstrates the propensity of polyiodinated benzenes to engage in directional non-covalent interactions.

When co-crystallized with Lewis bases, such as pyridine or other nitrogen heterocycles, this compound is expected to form robust halogen bonds.[10][11] The iodine atoms will act as the halogen bond donors, interacting with the nitrogen atoms of the acceptor molecules.

Expected Halogen Bond Geometries and Distances

Based on data from similar structures in the Cambridge Structural Database (CSD), the key geometric parameters for I···N halogen bonds are:[2][12]

-

Distance: The I···N distance is typically significantly shorter than the sum of the van der Waals radii of iodine and nitrogen (~3.53 Å). Distances in the range of 2.8 to 3.2 Å are indicative of a strong halogen bond.[2]

-

Angle: The C—I···N angle is generally close to linear (180°), reflecting the directional nature of the σ-hole interaction.[2]

The presence of three iodine atoms in this compound allows for the formation of complex, three-dimensional networks. The steric bulk of the methyl groups will influence the packing arrangement and can be used to create specific cavities or channels within the crystal lattice.

Experimental Workflow for Co-crystal Synthesis and Analysis

The exploration of this compound's halogen bonding capabilities necessitates the synthesis and analysis of co-crystals with various Lewis bases. A systematic workflow for this process is detailed below.

Diagram: Co-crystal Synthesis and Analysis Workflow

Caption: Workflow for Co-crystal Synthesis and Analysis.

Detailed Protocol: Co-crystallization by Slow Evaporation

-

Preparation of Solutions: Prepare saturated solutions of this compound and the chosen halogen bond acceptor in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture thereof). The choice of solvent is critical and may require screening.

-

Mixing: Combine the solutions in a stoichiometric ratio (e.g., 1:1, 1:2, or 1:3) in a small vial.

-

Crystallization: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. Monitor for crystal formation.

-

Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Data Interpretation and Analysis

X-Ray Diffraction

-

Powder X-Ray Diffraction (PXRD): This is a rapid and powerful technique for initial screening of co-crystal formation. A new, unique diffraction pattern that is different from the patterns of the starting materials confirms the formation of a new crystalline phase.

-

Single-Crystal X-Ray Diffraction (SCXRD): This is the gold standard for unequivocally determining the three-dimensional structure of the co-crystal. It provides precise information on bond lengths, bond angles, and the overall packing arrangement, allowing for a detailed analysis of the halogen bonding interactions.[2]

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Halogen bond formation can lead to subtle shifts in the vibrational frequencies of both the donor and acceptor molecules. For instance, a blue shift in the C-I stretching frequency may be observed.

-

Solid-State NMR Spectroscopy: This technique is highly sensitive to the local chemical environment and can provide valuable information about the electronic changes that occur upon halogen bond formation. Changes in the chemical shifts of the carbon and nitrogen atoms involved in the interaction can be observed.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature and strength of halogen bonds.

-

Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution on the molecular surface, clearly showing the positive σ-hole on the iodine atoms and the negative regions on the Lewis base.[13]

-

Interaction Energy Calculations: These calculations can provide a quantitative measure of the strength of the halogen bond, helping to rationalize the observed crystal structures.

Diagram: The σ-Hole of this compound

Caption: Schematic of this compound with σ-holes.

Applications in Drug Development and Materials Science

The ability of this compound to form strong, directional halogen bonds makes it a valuable tool in several areas:

-

Pharmaceutical Co-crystals: By co-crystallizing an active pharmaceutical ingredient (API) with this compound, it is possible to modify its physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.

-

Crystal Engineering: The predictable nature of halogen bonding allows for the rational design of crystalline materials with specific properties, such as porosity for gas storage or tailored optical and electronic properties.[3]

-

Supramolecular Chemistry: this compound can serve as a versatile building block for the construction of complex supramolecular architectures, including capsules, cages, and polymers.

Conclusion

This compound is a potent and versatile halogen bond donor with significant potential in supramolecular chemistry, crystal engineering, and drug development. Its three iodine atoms, coupled with the steric influence of the mesitylene core, provide a unique platform for the design and construction of novel solid-state materials. By understanding the fundamental principles of halogen bonding and employing the systematic experimental and computational workflows outlined in this guide, researchers can unlock the full potential of this remarkable molecule.

References

-

Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]

- Bent, H. A. (1968). The donor-acceptor chemistry of the halogens. Chemical Reviews, 68(5), 587-608.

-

Brammer, L. (2012). The Halogen Bond. PMC - PubMed Central. Retrieved from [Link]

-

CrystEngComm. (2016). Halogen bonding in a multi-connected 1,2,2-triiodo-alkene involving geminal and/or vicinal iodines: a crystallographic and DFT study. RSC Publishing Home. Retrieved from [Link]

- Han, N., Zeng, Y., Sun, C., Li, X., Sun, Z., & Meng, L. (2014). N···I Halogen Bonding Interactions: Influence of Lewis Bases on Their Strength and Characters. The Journal of Physical Chemistry A, 118(34), 7058-7065.

- Kolář, M. H., Carloni, P., & Hobza, P. (2014). Statistical analysis of σ-holes: a novel complementary view on halogen bonding. Physical Chemistry Chemical Physics, 16(36), 19111-19114.

- Kumar, S., & Nangia, A. (2012).

- Li, Q., Li, H., & Li, W. (2013). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 11(43), 7483-7489.

- Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry.

- Metrangolo, P., Resnati, G., & Pilati, T. (2012). Co-Crystallization of Sym-Triiodo-Trifluorobenzene with Bipyridyl Donors: Consistent Formation of Two Instead of Anticipated Three N···I Halogen Bonds. Crystal Growth & Design, 12(11), 5429-5435.

- Pandiarajan, K., & Rajeswari, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.

- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven noncovalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.

-

Rice, M. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Sun, A., & Lau, J. (2017). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. Retrieved from [Link]

- Szell, P. M. J., Gabidullin, B., & Bryce, D. L. (2017). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis.

- Taylor, R., & Kennard, O. (1982). 1,3,5-Triiodobenzene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1337-1339.

- Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.

- Wang, W., Wang, D., & Li, Q. (2015). Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I···N Halogen Bonds. Crystal Growth & Design, 15(1), 355-362.

-

Zarychta, B., & Pfitzner, A. (2018). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane. MDPI. Retrieved from [Link]

-

Zissel, A., & Lehn, J. M. (2010). Structural Study of Hydrogen-Bond Driven Cocrystallization of Pyridyl-Bithiophene Based Compounds. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

- U.S. Patent No. CN103214377B. (2015). Synthesis process of 1, 3, 5-triaminobenzene. Google Patents.

- Vangala, V. R., & Chow, P. S. (2015).

- Varadwaj, P. R., Varadwaj, A., & Jin, B. Y. (2020). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. Molecules, 25(22), 5359.

- Wilcken, R., Zimmermann, M. O., Lange, A., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and drug design. Journal of Medicinal Chemistry, 56(4), 1363-1388.

- Wood, P. A., Feeder, N., Furlow, M., Galek, P. T. A., Groom, C. R., & Pidcock, E. (2014). Knowledge-based approaches to co-crystal design. CrystEngComm, 16(27), 5839-5848.

-

Wright, J. S., & Johnson, E. R. (2011). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Methods. UR Scholarship Repository. Retrieved from [Link]

- Wiberg, K. B. (1999). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry, 23(1), 1-2.

- Wiberg, K. B., & Rablen, P. R. (1993). Three-dimensional representation of the electrostatic potential around the molecules.

Sources

- 1. 1H and 13C NMR analysis of some trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogen bonding in a multi-connected 1,2,2-triiodo-alkene involving geminal and/or vicinal iodines: a crystallographic and DFT study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical and Computational Analysis of Triiodomesitylene: A Potent Halogen-Bonding Synthon

This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 1,3,5-triiodo-2,4,6-trimethylbenzene (triiodomesitylene), a molecule of significant interest in supramolecular chemistry and crystal engineering. We will explore the fundamental principles behind its potent halogen-bonding capabilities, outline validated computational workflows for its analysis, and discuss its prospective applications in the rational design of novel materials and pharmaceutical co-crystals.

Introduction: The Significance of this compound

1,3,5-Triiodo-2,4,6-trimethylbenzene, commonly known as this compound, is a unique aromatic system where three bulky, highly polarizable iodine atoms are buttressed by three methyl groups on a central benzene ring.[1][2] This sterically crowded arrangement forces a significant distortion in the benzene core from its ideal hexagonal symmetry, as confirmed by crystallographic studies.[1] The primary source of scientific interest in this molecule is not its structure alone, but its function as a powerful trivalent halogen-bond donor.

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom).[3][4] The strength of this interaction is largely governed by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached.[5] The presence of three iodine atoms makes this compound an exceptional building block, or synthon, for constructing complex, multi-dimensional supramolecular assemblies through predictable and robust self-assembly processes.

Theoretical Framework and Computational Methodology

To accurately predict and quantify the halogen-bonding capabilities of this compound, computational quantum chemistry methods are indispensable. Density Functional Theory (DFT) has emerged as the most reliable and efficient method for these systems, providing a balance between accuracy and computational cost.[6][7]

The σ-Hole: The Electrostatic Origin of Halogen Bonding

The concept of the σ-hole is central to understanding halogen bonding.[8][9] It describes a region of positive electrostatic potential (ESP) that forms on the outermost portion of the halogen atom, directly along the extension of the covalent bond (e.g., the C-I bond axis).[10] This seemingly counter-intuitive phenomenon arises from the anisotropic distribution of electron density around the halogen atom. The electron density is depleted along the bonding axis, exposing the partially unshielded, positive nucleus and creating an electrophilic cap.[10] This positive region, visualized as a blue or green area on a Molecular Electrostatic Potential (MEP) map, is the site of interaction with an incoming Lewis base.[11]

The magnitude of the σ-hole is quantified by its most positive ESP value, denoted as Vs,max. A higher Vs,max value correlates with a stronger halogen bond. For iodine, these values are particularly high due to its large size and high polarizability.

Workflow 1: Geometry Optimization and Frequency Analysis

This protocol describes the foundational step for any computational analysis: obtaining a stable, minimum-energy structure of the molecule.

Objective: To calculate the ground-state equilibrium geometry of this compound.

Methodology:

-

Input Structure Generation: Build an initial 3D structure of this compound (C₉H₉I₃) using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Software: Employ a quantum chemistry package such as Gaussian 09 or 16.[10]

-

Theoretical Level Selection:

-

Functional: Select a suitable density functional. The B3LYP functional is a robust choice for general-purpose calculations, though functionals like M06-2X are also excellent for non-covalent interactions.[7][11]

-

Basis Set: For carbon and hydrogen, use a Pople-style basis set like 6-311+G(d,p). For the iodine atoms, which are heavy elements, it is crucial to use a basis set that includes a pseudopotential to account for relativistic effects, such as LANL2DZ or def2-TZVP.

-

-

Calculation Keywords (Gaussian): #p B3LYP/Gen Pseudo=Read Opt Freq

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Gen/Pseudo=Read: Specifies a mixed basis set, which will be defined manually for different atoms.

-

-

Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that the frequency analysis yields zero imaginary frequencies. The resulting output file will contain the final optimized coordinates, bond lengths, and angles.

Workflow 2: Molecular Electrostatic Potential (MEP) Surface Calculation

This protocol is essential for visualizing the charge distribution and quantifying the σ-hole.

Objective: To compute and visualize the MEP of this compound and determine the Vs,max on the iodine atoms.

Methodology:

-

Prerequisite: Use the optimized geometry obtained from Workflow 1.

-

Computational Software: Gaussian 09/16 for the calculation; a visualization program like GaussView or VMD for analysis.

-

Theoretical Level: Use the same functional and basis set as in the geometry optimization for consistency.

-

Calculation Keywords (Gaussian): #p B3LYP/Gen Pseudo=Read Pop=NBO Guess=Read Geom=Check Cube

-

Pop=NBO: Requests a Natural Bond Orbital analysis, useful for charge distribution insights.

-

Guess=Read Geom=Check: Uses the checkpoint file from the optimization, saving computational time.

-

Cube: Instructs the program to generate a cube file containing the volumetric data for the electron density and the electrostatic potential.

-

-

Execution and Visualization:

-

Run the calculation to generate the .cube files.

-

Open the electron density cube file in the visualization software and render an isodensity surface (typically at a value of 0.001 or 0.002 atomic units).

-

Map the electrostatic potential data from its corresponding cube file onto this density surface.

-

Analyze the resulting surface. Identify the positive regions (typically colored blue) on the iodine atoms along the C-I bond extensions. Locate and record the maximum value (Vs,max) within this region.

-

Caption: The σ-hole concept leading to halogen bonding.

Applications in Crystal Engineering and Drug Development

The trivalent nature and potent XB donor strength of this compound make it an ideal candidate for crystal engineering—the design and synthesis of functional solid-state materials. [12]By co-crystallizing this compound with complementary halogen-bond acceptors (e.g., diamines, dicarboxylates), it is possible to construct robust and predictable 2D or 3D networks.

Co-crystal Screening Protocol

A typical experimental workflow to discover new co-crystals of this compound would involve the following steps.

Objective: To synthesize co-crystals of this compound with a selected co-former (e.g., 4,4'-bipyridine).

Methodology:

-

Selection of Co-formers: Choose a range of pharmaceutically acceptable or functional molecules that are known halogen-bond acceptors. [13]2. Screening Methods:

-

Solvent Evaporation: Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:3 molar ratios) of this compound and the co-former in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature. [12] * Slurry Crystallization: Stir a suspension of the two solid components in a small amount of a solvent in which they are sparingly soluble. Over time, the more stable co-crystal phase should form.

-

Grinding: Combine the two solid components in a ball mill or with a mortar and pestle, with or without a few drops of a liquid additive (liquid-assisted grinding), to induce solid-state transformation. [5]3. Characterization: Analyze the resulting solids using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Promising candidates can then be scaled up to grow single crystals suitable for Single-Crystal X-ray Diffraction, which provides definitive structural proof of co-crystal formation and reveals the precise halogen-bonding interactions.

-

In the context of drug development, co-crystallization with this compound could be explored to modify the physicochemical properties (e.g., solubility, stability, melting point) of an active pharmaceutical ingredient (API) that contains a suitable halogen-bond accepting group. [14][15]

Conclusion

This compound stands out as a formidable trivalent halogen-bond donor. Theoretical and computational studies are paramount for elucidating the electrostatic and steric factors that govern its molecular properties. DFT calculations reliably predict its distorted geometry and, most importantly, allow for the quantification of the highly positive σ-holes on its three iodine atoms. This robust predictive power enables researchers to rationally design experiments for the creation of novel co-crystals and functional supramolecular materials. The principles and workflows outlined in this guide provide a solid foundation for scientists aiming to harness the unique potential of this compound in materials science, catalysis, and pharmaceutical formulation.

References

-

Kolář, M., Carloni, P., & Hobza, P. (2014). Statistical analysis of σ-holes: a novel complementary view on halogen bonding. Physical Chemistry Chemical Physics, 16(36), 19111-19114. [Link]

-

Kolář, M., Carloni, P., & Hobza, P. (2017). Statistical Analysis of σ-Holes: A Novel Complementary View on Halogen Bonding. arXiv preprint arXiv:1710.02202. [Link]

-

Boudjada, A., Hernandez, O., Meinnel, J., Mani, M., & Paulus, W. (2001). 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 57(9), 1106-1108. [Link]

-

Al-Rashida, M., et al. (2022). σ-Hole Site-Based Interactions within Hypervalent Pnicogen, Halogen, and Aerogen-Bearing Molecules with Lewis Bases: A Comparative Study. Molecules, 27(19), 6667. [Link]

-

Kolář, M., & Hobza, P. (2016). Computer modeling of halogen bonds and other σ-hole interactions. Chemical Reviews, 116(9), 5155-5187. Available at: [Link]

-

Cousson, A., et al. (2019). Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal? Physical Chemistry Chemical Physics, 21(1), 294-303. [Link]

-

Bessette, M., & JUBERT, A. (2021). Iodine (III)‐Based Halogen Bond Donors: Properties and Applications. The Chemical Record, 21(8), 1912-1927. [Link]

-

Aakeröy, C. B., Baldrighi, M., Desper, J., Metrangolo, P., & Resnati, G. (2013). Supramolecular Hierarchy among Halogen-Bond Donors. Chemistry–A European Journal, 19(47), 15859-15867. Summarized at: [Link]

-

Robidas, R., et al. (2021). Computational investigation of cyclic substituted iodine(III) halogen bond donors. Arkivoc, 2021(7), 128-140. [Link]

-

PubChem. (n.d.). 1,3,5-Triiodo-2,4,6-trimethylbenzene. Retrieved from [Link]

-

Varadwaj, A., Varadwaj, P. R., & Marques, H. M. (2014). Molecular electrostatic potential maps generated using density at the M06-2X/6-311+G(d,p) level. ResearchGate. [Link]

-

Sambathkumar, K., et al. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. [Link]

-

Cousson, A., et al. (2019). Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: Which methyl groups are quasi-free rotors in the crystal? ResearchGate. [Link]

-

Salla, S., et al. (2024). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. Molecules, 29(5), 1111. [Link]

-

Bessette, M., & JUBERT, A. (2021). Iodine(III)‐Based Halogen Bond Donors: Properties and Applications. ResearchGate. [Link]

-

Varadwaj, P. R., et al. (2019). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. Physical Chemistry Chemical Physics, 21(31), 17383-17402. [Link]

-

Van den Mooter, G. (2021). Discovery and characterization of co-crystals of poorly soluble drugs using computational tools and novel biopharmaceutical in vitro methods. University of Southern Denmark. [Link]

-

Manin, A. N., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. ResearchGate. [Link]

-

Babu, N. J., & Nangia, A. (2011). Co-crystals of the antiretroviral nevirapine: crystal structures, thermal analysis and dissolution behaviour. CrystEngComm, 13(19), 5844-5854. [Link]

Sources

- 1. 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triiodo-2,4,6-trimethylbenzene 97.00% | CAS: 19025-36-6 | AChemBlock [achemblock.com]

- 3. Iodine(III)-Based Halogen Bond Donors: Properties and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ranking Halogen-Bond Donors - ChemistryViews [chemistryviews.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Statistical analysis of σ-holes: a novel complementary view on halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [1710.02202] Statistical Analysis of $σ$-Holes: A Novel Complementary View on Halogen Bonding [arxiv.org]

- 10. σ-Hole Site-Based Interactions within Hypervalent Pnicogen, Halogen, and Aerogen-Bearing Molecules with Lewis Bases: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 14. researchgate.net [researchgate.net]

- 15. Co-crystals of the antiretroviral nevirapine: crystal structures, thermal analysis and dissolution behaviour - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Synthesis and Enduring Legacy of Triiodomesitylene: A Technical Guide

Abstract